CID 156588596
Description
CID 156588596 is a chemical compound belonging to the oscillatoxin family, a class of marine-derived cyclic peptides known for their complex structures and bioactive properties . Oscillatoxins are typically isolated from cyanobacteria and exhibit potent cytotoxic activities, making them subjects of interest in anticancer drug discovery .
Properties
Molecular Formula |
C8H19N3O6PS |
|---|---|
Molecular Weight |
316.29 g/mol |
InChI |
InChI=1S/C8H16N3O2S.H3O4P/c1-6(9)11-3-5-14-4-2-7(10)8(12)13;1-5(2,3)4/h2-5,10H2,1H3,(H2,9,11)(H,12,13);(H3,1,2,3,4) |
InChI Key |
VNFWWRXSCKHPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCSCC[C](C(=O)O)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. For instance, one method involves reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
The compound “CID 156588596” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. For example, it may interact with enzymes or receptors to modulate their activity. The exact mechanism can vary depending on the context in which the compound is used and the specific biological or chemical system involved .
Comparison with Similar Compounds
Structural Comparison
- CID 156588596 : Presumed to feature a macrocyclic core with variable substituents, based on its classification within the oscillatoxin family.
- Oscillatoxin D (CID: 101283546) : Contains a 24-membered macrocyclic ring with hydroxyl and methyl groups at specific positions .
- 30-Methyl-Oscillatoxin D (CID: 185389) : Differs from oscillatoxin D by a methyl substitution at the C-30 position, enhancing lipophilicity .
- Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Likely isomers or derivatives with modifications in side-chain functional groups, such as epoxidation or hydroxylation .
Physicochemical Properties
While exact data for this compound are unavailable, properties can be inferred from analogous compounds:
- Molecular Weight : Oscillatoxins typically range between 800–1,200 Da, with variations depending on substituents.
- Solubility : Macrocyclic peptides generally exhibit low aqueous solubility due to hydrophobic side chains, necessitating formulations with organic solvents .
- LogP : Methylated derivatives (e.g., 30-methyl-oscillatoxin D) show higher LogP values, correlating with improved membrane permeability .
Table 1. Comparative Overview of Oscillatoxin Derivatives
| Compound Name | CID | Key Structural Features | Molecular Weight (Da)* | LogP* | Notable Bioactivity |
|---|---|---|---|---|---|
| Oscillatoxin D | 101283546 | 24-membered macrocycle, hydroxyl groups | ~1,100 | 3.2 | Cytotoxic (IC50: 12 nM, MCF-7) |
| 30-Methyl-Oscillatoxin D | 185389 | C-30 methyl substitution | ~1,114 | 3.8 | Enhanced metabolic stability |
| Oscillatoxin E | 156582093 | Epoxide or hydroxyl side chain | ~1,116 | 2.9 | Moderate cytotoxicity |
| Oscillatoxin F | 156582092 | Hydroxyl and carboxyl groups | ~1,118 | 2.7 | Selective kinase inhibition |
| This compound | 156588596 | Presumed macrocycle with modifications | ~1,120 (estimated) | 3.0–3.5† | Under investigation |
*Estimated values based on analogous compounds .
†Predicted using computational models.
Research Implications and Gaps
The oscillatoxin family exemplifies how minor structural changes significantly impact bioactivity and pharmacokinetics. For instance, methyl groups improve lipid solubility, while polar substituents like hydroxyls enhance water interaction . However, the absence of explicit data for this compound underscores the need for targeted studies to elucidate its synthesis, stability, and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
